

# Application of Glycerin in Drug Delivery Systems: Application Notes and Protocols

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## Compound of Interest

Compound Name: Glycerin

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## Introduction

Glycerin, a simple polyol compound, is a versatile excipient widely used in the pharmaceutical industry due to its unique physicochemical properties.<sup>[1]</sup> Its biocompatibility, low toxicity, and multifaceted roles as a solvent, humectant, plasticizer, and viscosity modifier make it an invaluable component in a variety of drug delivery systems.<sup>[2][3]</sup> This document provides detailed application notes, experimental protocols, and quantitative data on the use of glycerin in oral, topical, and transdermal drug delivery systems.

## Application Notes

Glycerin's utility in drug delivery stems from its ability to modify the physical and chemical properties of formulations, thereby enhancing drug solubility, stability, and bioavailability.

### Glycerin as a Solvent and Cosolvent

Glycerin is an excellent solvent for many pharmaceutical ingredients.<sup>[3]</sup> Its three hydroxyl groups allow it to form hydrogen bonds, making it miscible with water and capable of dissolving a wide range of both hydrophilic and lipophilic compounds.<sup>[4]</sup>

- **Oral Liquids:** In oral solutions, syrups, and elixirs, glycerin acts as a solvent and cosolvent to dissolve or suspend active pharmaceutical ingredients (APIs).<sup>[5]</sup> Its sweet taste also helps to

mask the unpleasant taste of some drugs, improving patient compliance, particularly in pediatric formulations.[3][6]

- **Topical and Transdermal Preparations:** For topical and transdermal systems, glycerin's solvent properties are crucial for dissolving the API within the formulation matrix, ensuring uniform drug distribution.[7]

## Glycerin as a Humectant and Moisturizer

Glycerin is highly hygroscopic, meaning it attracts and retains moisture from the air.[4] This property is particularly beneficial in topical and transdermal drug delivery.

- **Topical Formulations:** In creams, lotions, and gels, glycerin acts as a humectant, preventing the formulation from drying out and maintaining its consistency.[8] It also hydrates the stratum corneum, the outermost layer of the skin, which can enhance the penetration of some drugs.[7][9]
- **Wound Healing:** Its moisturizing properties can create a favorable environment for wound healing.[8]

## Glycerin as a Plasticizer

Plasticizers are added to polymeric films to increase their flexibility and reduce brittleness. Glycerin is a commonly used plasticizer in the fabrication of transdermal patches and oral films.[10][11]

- **Transdermal Patches:** By incorporating glycerin into the polymer matrix of a transdermal patch, the flexibility of the patch is increased, ensuring better conformity to the skin and patient comfort.[10]
- **Oral Films:** In fast-dissolving oral films, glycerin improves the mechanical properties, preventing the film from cracking or breaking during handling and administration.

## Glycerin as a Viscosity Modifier

The viscosity of a formulation can significantly impact its feel, spreadability, and drug release characteristics. Glycerin's high viscosity allows it to be used as a thickening agent in various liquid and semi-solid preparations.

- **Oral and Topical Liquids:** In oral suspensions and topical solutions, glycerin increases the viscosity, which can help to keep the drug particles suspended and ensure uniform dosage.
- **Semi-Solid Formulations:** In creams and ointments, glycerin contributes to the desired rheological properties, affecting how the product spreads on the skin.

## Quantitative Data

The concentration of glycerin in a formulation can have a significant impact on its physical properties and, consequently, on drug delivery. The following tables summarize the quantitative effects of glycerin on viscosity and drug solubility.

Table 1: Viscosity of Aqueous Glycerin Solutions at 20°C

Glycerin Concentration (% w/w)	Viscosity (mPa·s)
0	1.002
10	1.307
20	1.76
30	2.45
40	3.79
50	6.05
60	10.9
70	23.4
80	62.4
90	212
100	1412

Table 2: Solubility of Various Drugs in Glycerin-Water Mixtures

Drug	Glycerin Concentration (% w/w)	Temperature (°C)	Solubility	Reference
Acetaminophen	0 (Pure Water)	25	1:70 (g/mL)	[3]
Acetaminophen	100 (Pure Glycerin)	25	1:40 (g/mL)	[3]
Acetaminophen	40 (in Ethanol)	20	$5.13 \times 10^{-3}$ (mole fraction)	[9]
Ibuprofen	100 (Pure Glycerol)	50	~40 g/L	[12]
Naproxen	0 (in Water)	25	$5.13 \times 10^{-6}$ (mole fraction)	[13]
Naproxen	20 (in PEG 200/Water)	25	$\sim 1.5 \times 10^{-5}$ (mole fraction)	[13]
Diclofenac Sodium	100 (in Glycerol)	32	~20 wt%	[14]
Diclofenac Sodium	20 (in Water)	25	~1.5% (m/v)	[15]

## Experimental Protocols

The following are detailed methodologies for key experiments involving the use of glycerin in drug delivery systems.

### Protocol 1: Preparation of a Pediatric Oral Paracetamol Solution (120 mg/5 mL)

This protocol describes the preparation of a simple oral solution where glycerin is used as a cosolvent, sweetener, and viscosity modifier.

Materials:

- Paracetamol (Micronized): 2.4 g
- Glycerin: 25 mL
- Propylene Glycol: 10 mL
- Sorbitol Solution (70%): 15 mL
- Sucrose: 30 g
- Sodium Benzoate: 0.1 g
- Citric Acid Monohydrate: 0.05 g
- Flavoring Agent (e.g., Cherry Flavor): q.s.
- Coloring Agent (e.g., Red Food Color): q.s.
- Purified Water: q.s. to 100 mL

#### Equipment:

- Beakers (250 mL, 500 mL)
- Stirring hot plate with magnetic stirrer
- Graduated cylinders
- Volumetric flask (100 mL)
- pH meter
- Filter paper

#### Procedure:

- Preparation of the Syrup Base:
  - In a 500 mL beaker, add 30 g of sucrose to 30 mL of purified water.

- Heat the mixture on a stirring hot plate to about 60-70°C while stirring until the sucrose is completely dissolved.
- Remove from heat and allow to cool.
- Dissolution of Active Ingredient and Excipients:
  - In a separate 250 mL beaker, add 10 mL of propylene glycol and 25 mL of glycerin.
  - Gently heat the mixture to about 50°C on a stirring hot plate.
  - Slowly add 2.4 g of paracetamol to the heated glycerin-propylene glycol mixture while stirring continuously until a clear solution is obtained.
  - In a small amount of purified water, dissolve 0.1 g of sodium benzoate and 0.05 g of citric acid monohydrate.
- Compounding the Final Solution:
  - Add the dissolved sodium benzoate and citric acid solution to the syrup base from step 1 and mix well.
  - Slowly add the paracetamol solution from step 2 to the syrup base with continuous stirring.
  - Add 15 mL of sorbitol solution and mix thoroughly.
  - Add the desired quantity of flavoring and coloring agents.
  - Transfer the solution to a 100 mL volumetric flask and make up the volume with purified water.
  - Mix the final solution until uniform.
- Quality Control:
  - pH Measurement: Measure the pH of the final solution. The target pH is typically between 4.5 and 5.5.

- Assay: Determine the concentration of paracetamol in the final solution using a validated analytical method (e.g., HPLC) to ensure it is within the specified range (e.g., 95-105% of 120 mg/5 mL).[2]
- Viscosity: Measure the viscosity of the solution using a viscometer.

## Protocol 2: Fabrication of a Transdermal Patch by Solvent Casting Method

This protocol details the fabrication of a matrix-type transdermal patch using glycerin as a plasticizer.

Materials:

- Drug (e.g., Ketoprofen): 100 mg
- Polymer (e.g., Hydroxypropyl Methylcellulose - HPMC): 400 mg
- Glycerin: 100 mg (25% w/w of polymer)
- Solvent (e.g., Ethanol:Water, 1:1 mixture): 10 mL
- Backing membrane (e.g., 3M Scotchpak™ 9733)
- Release liner (e.g., 3M Scotchpak™ 1022)

Equipment:

- Beaker (50 mL)
- Magnetic stirrer
- Casting knife or film applicator
- Flat, level casting surface (e.g., glass plate)
- Oven with controlled temperature

- Petri dish

#### Procedure:

- Preparation of the Drug-Polymer Solution:
  - Accurately weigh 400 mg of HPMC and dissolve it in 10 mL of the ethanol:water mixture in a 50 mL beaker with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed.
  - Accurately weigh 100 mg of the drug (ketoprofen) and add it to the polymer solution. Continue stirring until the drug is completely dissolved.
  - Accurately weigh 100 mg of glycerin and add it to the drug-polymer solution. Stir for another 15-20 minutes to ensure uniform mixing.[\[10\]](#)[\[11\]](#)
- Casting of the Film:
  - Secure the release liner onto the flat casting surface.
  - Pour the prepared solution onto the center of the release liner.
  - Use a casting knife or film applicator set to a specific thickness (e.g., 500  $\mu\text{m}$ ) to spread the solution evenly across the release liner.
  - Alternatively, pour the solution into a petri dish lined with the release liner.[\[16\]](#)
- Drying of the Patch:
  - Place the cast film in an oven at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 12-24 hours) to allow the solvent to evaporate completely.[\[16\]](#)
  - The drying time will depend on the solvent system and the thickness of the film.
- Lamination and Cutting:
  - Once the film is completely dry, carefully laminate the backing membrane onto the dried drug-in-adhesive matrix.



- Cut the laminated sheet into patches of the desired size and shape.
- Quality Control:
  - Thickness and Weight Uniformity: Measure the thickness and weight of several patches to ensure uniformity.
  - Drug Content: Determine the amount of drug in a patch of a defined area using a suitable analytical method (e.g., HPLC).
  - Folding Endurance: Test the flexibility of the patch by repeatedly folding it at the same place until it breaks. A higher number of folds indicates better flexibility.
  - In-Vitro Drug Release: Perform an in-vitro drug release study using a Franz diffusion cell.

## Protocol 3: In-Vitro Drug Release Study of a Topical Cream using a Franz Diffusion Cell

This protocol is based on the principles outlined in USP General Chapter <1724> "Semisolid Drug Products—Performance Tests".[\[2\]](#)[\[6\]](#)[\[13\]](#)

### Materials:

- Topical Cream containing the API
- Synthetic membrane (e.g., polysulfone, cellulose acetate)
- Receptor medium (a buffered solution in which the drug is soluble, e.g., phosphate buffer with a cosolvent if needed)
- Franz diffusion cells

### Equipment:

- Franz diffusion cell apparatus with a circulating water bath to maintain temperature (typically  $32 \pm 1^\circ\text{C}$  for topical products)
- Magnetic stirrers for the receptor chambers

- Syringes and needles for sampling
- Analytical instrument for drug quantification (e.g., HPLC-UV)

#### Procedure:

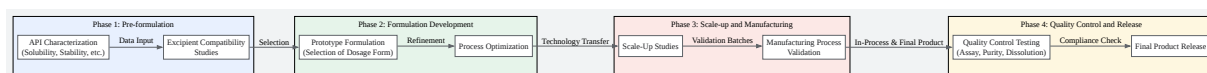
- Preparation of the Franz Diffusion Cells:
  - Assemble the Franz diffusion cells. Each cell consists of a donor chamber and a receptor chamber separated by a synthetic membrane.
  - Fill the receptor chamber with a known volume of pre-warmed (32°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the membrane.
  - Place a small magnetic stir bar in the receptor chamber and place the cells in the diffusion apparatus with the circulating water bath set to maintain the receptor medium at  $32 \pm 1^\circ\text{C}$ .  
[8]
- Membrane Hydration:
  - Hydrate the synthetic membranes in the receptor medium for at least 30 minutes before mounting them in the diffusion cells.
- Sample Application:
  - Accurately weigh a specific amount of the topical cream (e.g., 300 mg) and apply it uniformly to the surface of the membrane in the donor chamber.
- Sampling:
  - At predetermined time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber through the sampling port.
  - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[17]
- Sample Analysis:

- Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC-UV).
- Data Analysis:
  - Calculate the cumulative amount of drug released per unit area ( $\mu\text{g}/\text{cm}^2$ ) at each time point.
  - Plot the cumulative amount of drug released per unit area against the square root of time.
  - The slope of the linear portion of the plot represents the release rate (flux).[18]

## Visualizations

### Pharmaceutical Formulation Development Workflow

The following diagram illustrates a general workflow for the development of a pharmaceutical formulation, from initial concept to the final product.

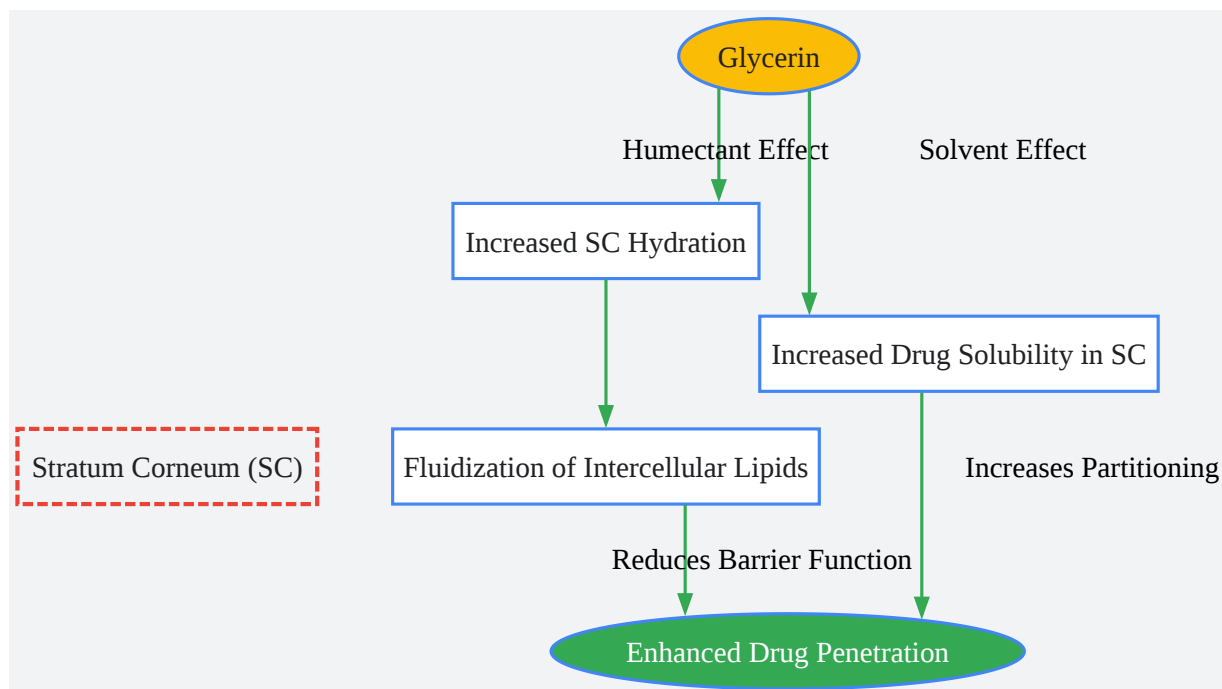


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Caption: A flowchart illustrating the key phases of pharmaceutical formulation development.

## Mechanism of Glycerin as a Skin Penetration Enhancer

Glycerin enhances skin penetration primarily through its humectant and solvent properties, which affect the structure and integrity of the stratum corneum.



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